molecular formula C26H30N2O5 B11136700 1-{3-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-hydroxypropyl}piperidine-4-carboxamide

1-{3-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-hydroxypropyl}piperidine-4-carboxamide

Cat. No.: B11136700
M. Wt: 450.5 g/mol
InChI Key: XTOUNVKAMYEELG-UHFFFAOYSA-N
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Description

CP19 is a histamine receptor antagonist that has garnered significant attention due to its antiviral properties. It serves as an entry inhibitor for both Ebolavirus and Marburgvirus, exhibiting inhibitory concentrations (IC50) of 3.4 μM for Ebolavirus and 29.5 μM for Marburgvirus . This compound has shown promising antiviral activity, making it a valuable subject of study in the field of infectious diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP19 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antiviral properties. Specific details on the reaction conditions and reagents used in the synthesis of CP19 are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of CP19 would likely involve scaling up the laboratory synthesis methods while ensuring consistency and purity. This process would require optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

CP19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving CP19 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to CP19. For example, oxidation may yield oxidized derivatives with altered antiviral properties, while substitution reactions can introduce new functional groups that enhance or modify its activity .

Scientific Research Applications

CP19 has a wide range of scientific research applications, including:

    Chemistry: CP19 is used as a model compound in studying histamine receptor antagonists and their interactions with viral proteins.

    Biology: In biological research, CP19 is utilized to investigate the mechanisms of viral entry inhibition and the role of histamine receptors in viral infections.

    Medicine: CP19’s antiviral properties make it a potential candidate for developing treatments against Ebolavirus and Marburgvirus infections.

    Industry: In the pharmaceutical industry, CP19 serves as a lead compound for the development of new antiviral drugs

Mechanism of Action

CP19 exerts its effects by binding to histamine receptors, thereby blocking the entry of viruses into host cells. This mechanism involves the inhibition of viral glycoprotein interactions with host cell receptors, preventing the virus from entering and infecting the cells. The molecular targets of CP19 include specific histamine receptors and viral glycoproteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CP19

CP19 is unique due to its high selectivity and potency against both Ebolavirus and Marburgvirus. Its ability to inhibit viral entry at low concentrations makes it a valuable compound for antiviral research and potential therapeutic development .

Properties

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

1-[3-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxy-2-hydroxypropyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H30N2O5/c1-17-22-8-7-21(32-16-20(29)15-28-11-9-19(10-12-28)25(27)30)14-24(22)33-26(31)23(17)13-18-5-3-2-4-6-18/h2-8,14,19-20,29H,9-13,15-16H2,1H3,(H2,27,30)

InChI Key

XTOUNVKAMYEELG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CN3CCC(CC3)C(=O)N)O)CC4=CC=CC=C4

Origin of Product

United States

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